10-Chloroestra-1,4-diene-3,17-dione
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Overview
Description
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid compound known for its role as an estrogen receptor α (ERα) agonist and an aromatase inhibitor . It has a molecular formula of C18H21ClO2 and a molecular weight of 304.8 g/mol . This compound is primarily used in scientific research to study estrogen receptor activity and aromatase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroestra-1,4-diene-3,17-dione typically involves the chlorination of estra-1,4-diene-3,17-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 10th position . The reaction mixture is heated at 80°C to achieve the desired product in a shorter reaction time .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process likely involves large-scale chlorination reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Chloroestra-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and carbonyl groups.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Scientific Research Applications
10-Chloroestra-1,4-diene-3,17-dione has several scientific research applications:
Mechanism of Action
10-Chloroestra-1,4-diene-3,17-dione exerts its effects by binding to estrogen receptor α (ERα), leading to the activation of estrogen-responsive genes . It also inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . This dual action makes it a valuable tool for studying estrogen receptor signaling pathways and the regulation of estrogen synthesis .
Comparison with Similar Compounds
10-Fluoroestra-1,4-diene-3,17-dione: Another halogenated derivative with similar estrogen receptor agonist and aromatase inhibitor properties.
Estradiol: A natural estrogen with high affinity for estrogen receptors but lacking aromatase inhibitory activity.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in breast cancer treatment, which acts as an antagonist in breast tissue but an agonist in other tissues.
Uniqueness: 10-Chloroestra-1,4-diene-3,17-dione is unique due to its combined estrogen receptor agonist and aromatase inhibitor activities . This dual functionality distinguishes it from other compounds that typically possess only one of these properties .
Properties
Molecular Formula |
C18H21ClO2 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H21ClO2/c1-17-8-7-15-13(14(17)4-5-16(17)21)3-2-11-10-12(20)6-9-18(11,15)19/h6,9-10,13-15H,2-5,7-8H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |
InChI Key |
DMUVDGYKPICJEM-FTAMUGHTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34Cl |
Origin of Product |
United States |
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